molecular formula C15H30ClNO4 B8075490 (3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-octanoyloxybutanoate;hydrochloride

(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-octanoyloxybutanoate;hydrochloride

Cat. No.: B8075490
M. Wt: 326.87 g/mol
InChI Key: MYMFUYYXIJGKKU-HZUATLIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-octanoyloxybutanoate;hydrochloride is a deuterated form of octanoyl-L-carnitine. This compound is a medium-chain fatty acid ester of carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for energy production. The deuterated form is often used as an internal standard in various analytical applications due to its stability and distinct mass shift.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanoyl-L-carnitine-(N-methyl-d3) hydrochloride involves the esterification of L-carnitine with octanoic acid, followed by the introduction of deuterium atoms. The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity. The final product is then converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to achieve the desired isotopic purity and chemical purity. Quality control measures are implemented at various stages to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Octanoyl-L-carnitine-(N-methyl-d3) hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to the alcohol form.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Octanoic acid and its derivatives.

    Reduction: Octanoyl alcohol and L-carnitine.

    Substitution: Various substituted carnitine derivatives.

Scientific Research Applications

Octanoyl-L-carnitine-(N-methyl-d3) hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of carnitine and its esters.

    Biology: Studied for its role in fatty acid metabolism and mitochondrial function.

    Medicine: Investigated for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.

    Industry: Utilized in the development of nutritional supplements and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of Octanoyl-L-carnitine-(N-methyl-d3) hydrochloride involves the transport of fatty acids into the mitochondria. This process is facilitated by the carnitine shuttle, where the compound binds to fatty acids and transports them across the mitochondrial membrane. Once inside the mitochondria, the fatty acids undergo β-oxidation to produce energy. The deuterated form allows for precise tracking and quantification in metabolic studies.

Comparison with Similar Compounds

Similar Compounds

  • Acetyl-L-carnitine-(N-methyl-d3) hydrochloride
  • Tetradecanoyl-L-carnitine-(N-methyl-d3) hydrochloride
  • Isovaleryl-DL-carnitine-(N,N,N-trimethyl-d9) hydrochloride

Uniqueness

Octanoyl-L-carnitine-(N-methyl-d3) hydrochloride is unique due to its medium-chain fatty acid structure, which allows for efficient transport into the mitochondria. Its deuterated form provides a distinct mass shift, making it an ideal internal standard for analytical applications. Compared to similar compounds, it offers a balance between chain length and metabolic efficiency, making it versatile for various research and industrial applications.

Properties

IUPAC Name

(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-octanoyloxybutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1/i2D3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMFUYYXIJGKKU-HZUATLIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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